molecular formula C10H10FN3O B1463461 2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol CAS No. 1269382-44-6

2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol

Cat. No. B1463461
M. Wt: 207.2 g/mol
InChI Key: BHJDDHYEIIBSQQ-UHFFFAOYSA-N
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Description

The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” is a chemical compound with a molecular weight of 141.15 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Bioactive Compound Development

  • A general approach for the synthesis of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols has been developed, which could serve as potent bioactive compounds and offer a pathway to pyrazole-substituted derivatives of antitumor alkaloids (Chagarovskiy et al., 2016). This method highlights the versatility of pyrazole-based compounds in synthesizing complex structures that may have significant therapeutic applications.

Antimicrobial Activity

  • Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and tested for their antimicrobial properties, indicating that structural modifications in these compounds could enhance their potency as antimicrobial agents (Ansari & Khan, 2017). This suggests that compounds related to "2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol" could potentially be tailored for effective antimicrobial therapies.

Coordination Chemistry and Material Science

  • The coordination behavior of (3,5-diphenyl-1H-pyrazol-1-yl)ethanol against metals like Pd(II), Zn(II), and Cu(II) was studied, leading to complexes with diverse geometries and potential applications in material science (Muñoz et al., 2011). These findings underscore the relevance of pyrazole-based ligands in developing metal-organic frameworks or catalytic systems.

Synthesis of Fluorescent Films and Monomers

  • Synthesis efforts have also been directed towards creating acrylates from pyrazole derivatives that are promising as monomers for the preparation of fluorescent films, showcasing the compound's utility in the field of material chemistry (Soboleva et al., 2017). This application is particularly interesting for the development of new materials with specific optical properties.

Oxidation and Structural Transformation

  • Studies on the oxidation and structural transformation of 2-(pyrazol-4-yl)ethanols to 2-(pyrazol-4-yl)-2-oxoacetic acids and related compounds provide insights into the chemical behavior and potential synthetic applications of these molecules (Ivonin et al., 2020). This chemical flexibility highlights the potential for developing a wide range of derivatives with various functional groups for different scientific applications.

Safety And Hazards

The compound “2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c11-9-1-2-10(12-6-9)14-7-8(3-4-15)5-13-14/h1-2,5-7,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJDDHYEIIBSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N2C=C(C=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol

Synthesis routes and methods

Procedure details

To a solution of 2-(1H-pyrazol-4-yl)ethanol (1.0 g, 8.9 mmol) and 2,5-difluoropyridine (0.89 mL, 9.8 mmol) in acetonitrile (45 mL), Cs2CO3 (9.7 g, 17.8 mmol) was added, and the resulting mixture was stirred for 3 hours at 80° C. The reaction mixture was allowed to cool, then water was added thereto, followed by extraction with EtOAc. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over Na2SO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. The obtained residue was purified by column chromatography (HP-Sil 25 g, hexane/EtOAc=90/10 to 30/70) to obtain the title compound (0.63 g) (colorless solid).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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